molecular formula C16H25N3O B2922590 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide CAS No. 400075-35-6

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Cat. No. B2922590
CAS RN: 400075-35-6
M. Wt: 275.396
InChI Key: CKZYSTMTUMHLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is a chemical compound that is commonly referred to as MPB. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. MPB has been the subject of extensive scientific research due to its potential applications in cancer therapy and other areas of medicine.

Scientific Research Applications

Oncology Research

This compound has been studied for its potential use in cancer treatment . It is structurally similar to Imatinib , a well-known therapeutic agent used to treat chronic myelogenic leukemia . The compound’s ability to inhibit tyrosine kinases, which are enzymes that can be overactive in certain types of cancer, makes it a valuable molecule for oncology research.

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density, suggest it has a stable profile, which is crucial for studying pharmacokinetics —how the body absorbs, distributes, metabolizes, and excretes a drug .

Drug Design and Development

The molecular structure of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide allows for H-bond propensity , which is significant in drug design. The ability to form hydrogen bonds can affect a drug’s solubility and permeability, key factors in drug development .

Chemical Synthesis

This compound can serve as a building block in chemical synthesis . Its structure can be modified to create new compounds with potential therapeutic applications, such as in the synthesis of new amides of the N-methylpiperazine series .

Analytical Chemistry

Lastly, in analytical chemistry , this compound could be used as a standard or reagent in chromatography or spectrometry to help identify or quantify other substances, due to its predictable physical and chemical properties .

Mechanism of Action

Target of Action

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in the regulation of cellular processes including cell division, migration, and survival.

Mode of Action

The compound interacts with its target, the Proto-oncogene tyrosine-protein kinase Src, by inhibiting its activity . This inhibition can lead to changes in cellular processes controlled by this protein, potentially altering cell division, migration, and survival.

Biochemical Pathways

Given its target, it is likely to impact pathways involvingcell cycle regulation and DNA repair .

Result of Action

The inhibition of Proto-oncogene tyrosine-protein kinase Src by 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide can lead to cell cycle arrest and activation of DNA repair mechanisms in response to DNA damage or unreplicated DNA . This can have significant effects at the molecular and cellular levels.

properties

IUPAC Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-13(2)12-16(20)17-14-4-6-15(7-5-14)19-10-8-18(3)9-11-19/h4-7,13H,8-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZYSTMTUMHLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.